

# A Comparative Analysis of NMD670 and Nusinersen for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NMD670    |           |
| Cat. No.:            | B12380587 | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug **NMD670** and the approved therapy nusinersen for the treatment of Spinal Muscular Atrophy (SMA). This document synthesizes available data on their mechanisms of action, clinical development status, and efficacy, supported by experimental data and detailed methodologies.

Spinal Muscular Atrophy is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The current therapeutic landscape is dominated by treatments that aim to increase the levels of the survival motor neuron (SMN) protein, which is deficient in SMA patients. Nusinersen was a pioneering therapy in this class. In contrast, **NMD670** represents a novel, SMN-independent approach, targeting muscle function directly. This guide offers a detailed comparison of these two distinct therapeutic strategies.

At a Glance: NMD670 vs. Nusinersen



| Feature               | NMD670                                                                                                                                                | Nusinersen (Spinraza®)                                                                                                                               |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action   | Small molecule inhibitor of the muscle-specific chloride ion channel (CIC-1), aiming to enhance neuromuscular transmission and muscle function.[1][2] | Antisense oligonucleotide (ASO) that modulates the splicing of SMN2 pre-mRNA to increase the production of full- length, functional SMN protein. [3] |
| Target                | CIC-1 ion channel in skeletal muscle.[1][2]                                                                                                           | SMN2 pre-mRNA in the central nervous system.[3]                                                                                                      |
| Administration        | Oral.[4]                                                                                                                                              | Intrathecal injection.[3][5]                                                                                                                         |
| Development Stage     | Phase II clinical trials for SMA  Type 3.[1][6]                                                                                                       | Approved for the treatment of SMA in pediatric and adult patients.[5]                                                                                |
| SMN Protein Dependent | No.                                                                                                                                                   | Yes.                                                                                                                                                 |

### **Mechanism of Action**

The fundamental difference between **NMD670** and nusinersen lies in their therapeutic targets and mechanisms of action.

NMD670: Enhancing Muscle Excitability

**NMD670** is a first-in-class small molecule that inhibits the ClC-1 chloride ion channel, which is predominantly expressed in skeletal muscle.[1][2] The ClC-1 channel plays a crucial role in regulating muscle fiber excitability. By inhibiting this channel, **NMD670** is designed to increase the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and muscle function.[7][8] This approach is independent of the underlying genetic cause of SMA, the deficiency of the SMN protein.





Click to download full resolution via product page

**Caption:** Mechanism of action of **NMD670**.

Nusinersen: Restoring SMN Protein Levels

Nusinersen is an antisense oligonucleotide that targets the root genetic cause of SMA in most patients.[3] SMA is caused by mutations or deletions in the SMN1 gene. A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event, it predominantly produces a truncated, non-functional version of the protein. Nusinersen binds to a specific site on the SMN2 pre-messenger RNA (pre-mRNA), modifying its splicing to include exon 7, which is typically excluded.[3] This results in the production of more full-length, functional SMN protein, which is essential for the survival and function of motor neurons.



Click to download full resolution via product page

**Caption:** Mechanism of action of nusinersen.



## **Comparative Efficacy Data**

Direct comparative efficacy data from head-to-head clinical trials of **NMD670** and nusinersen are not available, as **NMD670** is still in clinical development for SMA. The following tables summarize the available efficacy data for each compound.

#### NMD670 Clinical Data

There is currently no publicly available clinical efficacy data for **NMD670** in patients with SMA. The ongoing Phase II SYNAPSE-SMA trial is evaluating the efficacy of **NMD670** in ambulatory adults with SMA Type 3.[1][6] Preclinical data in a rat model of myasthenia gravis, another neuromuscular disorder, showed that **NMD670** improved neuromuscular transmission and muscle function.[9] Phase I studies in healthy volunteers have demonstrated that **NMD670** is generally safe and well-tolerated.[4]

#### Nusinersen Clinical Trial Results

Nusinersen has demonstrated significant efficacy in a broad range of SMA patients in several pivotal clinical trials.

Table 1: Key Efficacy Results from the ENDEAR Study (Infantile-Onset SMA)[10][11][12]

| Endpoint                                                 | Nusinersen (n=73) | Sham Control<br>(n=37) | p-value |
|----------------------------------------------------------|-------------------|------------------------|---------|
| Motor Milestone<br>Responders (HINE-2)                   | 51%               | 0%                     | <0.0001 |
| Event-Free Survival (Alive and no permanent ventilation) | 61%               | 32%                    | -       |
| CHOP INTEND Responders (≥4-point improvement)            | 71%               | 3%                     | -       |

Table 2: Key Efficacy Results from the CHERISH Study (Later-Onset SMA)[13][14]



| Endpoint                                         | Nusinersen (n=84) | Sham Control<br>(n=42) | p-value   |
|--------------------------------------------------|-------------------|------------------------|-----------|
| Change from Baseline in HFMSE Score at 15 Months | +3.9 points       | -1.0 point             | 0.0000001 |

Table 3: Key Outcomes from the NURTURE Study (Presymptomatic SMA)[15][16]

| Outcome (at ~5 years of treatment) | Result (n=25) |
|------------------------------------|---------------|
| Survival                           | 100%          |
| Freedom from Permanent Ventilation | 100%          |
| Walking Independently              | 92% (23/25)   |

## **Experimental Protocols**

NMD670: SYNAPSE-SMA (NCT05794139)[6]

- Study Design: A Phase II, randomized, double-blind, placebo-controlled, 2-way crossover study.
- Participants: Ambulatory adult patients (18-75 years) with SMA Type 3, with 3 to 5 copies of the SMN2 gene, and able to walk at least 50 meters without walking aids.[6][17]
- Intervention: Oral NMD670 or placebo administered twice daily for 21 days.
- Primary Outcome Measures: To be assessed, but will likely evaluate changes in motor function.
- Key Exclusion Criteria: Prior surgery or fixed deformity that would restrict the ability to perform study-related tasks, and other significant diseases that may interfere with data interpretation.[6][17]





Click to download full resolution via product page

Caption: NMD670 SYNAPSE-SMA Trial Workflow.

Nusinersen: ENDEAR (NCT02193074)[18]

- Study Design: A Phase III, randomized, double-blind, sham-procedure controlled study. The study was terminated early due to positive interim analysis results.[12][19]
- Participants: Infants ≤ 7 months of age at screening, with genetically confirmed 5q SMA and
   2 copies of the SMN2 gene, consistent with a diagnosis of SMA Type 1.[19]



- Intervention: Intrathecal administration of nusinersen (12 mg) or a sham procedure.[5]
   Dosing included four loading doses followed by maintenance doses.
- Primary Outcome Measures:
  - Proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).[10]
  - Time to death or permanent ventilation.[10]
- Key Exclusion Criteria: Hypoxemia at presentation and conditions precluding lumbar puncture.[10]

Nusinersen: CHERISH (NCT02292537)[20]

- Study Design: A Phase III, randomized, double-blind, sham-procedure controlled study.
- Participants: Children aged 2 to 12 years with a clinical diagnosis of SMA Type 2 or 3 who were able to sit independently but not walk.
- Intervention: Intrathecal nusinersen (12 mg) or a sham procedure. Dosing consisted of four loading doses followed by maintenance doses.[13]
- Primary Outcome Measure: Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.
- Key Exclusion Criteria: Need for respiratory assistance, significant spinal curvature, or use of a gastric feeding tube.[13]

## Conclusion

**NMD670** and nusinersen represent two distinct and potentially complementary approaches to treating Spinal Muscular Atrophy. Nusinersen is an established, effective therapy that addresses the underlying genetic defect in SMA by increasing SMN protein levels. Its clinical efficacy in improving motor function and survival across different SMA types is well-documented.



**NMD670**, on the other hand, offers a novel, SMN-independent strategy by directly targeting muscle physiology to improve function. While clinical efficacy data for **NMD670** in SMA is not yet available, its unique mechanism of action holds promise, particularly as a potential standalone therapy for certain patient populations or in combination with SMN-augmenting drugs. The results of the ongoing SYNAPSE-SMA trial are eagerly awaited to determine the clinical utility of this innovative approach. For now, any comparison of efficacy remains speculative and awaits the maturation of the **NMD670** clinical program.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. curesma.org [curesma.org]
- 2. sma-europe.eu [sma-europe.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating NMD670 in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NMD Pharma Initiates Phase 2 Study of NMD670 in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 8. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with CIC-1 ion channel inhibition treatment in neuromuscular disease model NMD Pharma [nmdpharma.com]
- 9. The CIC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results Clinical Review Report: Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ENDEAR Trial Results SMAUK [smauk.org.uk]



- 12. curesma.org [curesma.org]
- 13. CHERISH Trial Results SMAUK [smauk.org.uk]
- 14. curesma.org [curesma.org]
- 15. Continued benefit of nusinersen initiated in the presymptomatic stage of spinal muscular atrophy: 5-year update of the NURTURE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NURTURE Trial Results SMAUK [smauk.org.uk]
- 17. Safety and Efficacy of NMD670 in Ambulatory Adult Patients With Type 3 Spinal Muscular Atrophy | Clinical Research Trial Listing [centerwatch.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Executive Summary Clinical Review Report: Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NMD670 and Nusinersen for Spinal Muscular Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380587#comparative-efficacy-of-nmd670-and-nusinersen-for-sma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com